molecular formula C8H5ClN2O2S2 B15254892 3-phenyl-1,2,4-thiadiazole-5-sulfonyl Chloride

3-phenyl-1,2,4-thiadiazole-5-sulfonyl Chloride

Cat. No.: B15254892
M. Wt: 260.7 g/mol
InChI Key: AWHQHJAPRJJBMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride typically involves the reaction of 3-phenyl-1,2,4-thiadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

    Starting Material: 3-phenyl-1,2,4-thiadiazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride is unique due to its combination of the thiadiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and biological properties.

Properties

Molecular Formula

C8H5ClN2O2S2

Molecular Weight

260.7 g/mol

IUPAC Name

3-phenyl-1,2,4-thiadiazole-5-sulfonyl chloride

InChI

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H

InChI Key

AWHQHJAPRJJBMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)Cl

Origin of Product

United States

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